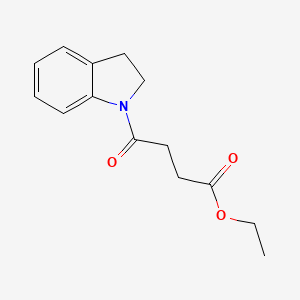

ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMPPLAKDQKOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate typically involves the reaction of indole derivatives with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction. The reaction mixture is then heated under reflux to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Oxo derivatives |

| Reduction | LiAlH₄ | Alcohols |

| Substitution | Br₂ | Substituted indole derivatives |

Biology

- Anticancer Activity: Research indicates that compounds with indole structures exhibit significant anticancer properties. For example, related indole derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Medicine

- Therapeutic Applications: Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is under investigation for potential therapeutic applications in treating various diseases. Its biological activities may include antiviral and antimicrobial properties, making it a candidate for drug development .

Industry

- Pharmaceutical Development: This compound is utilized as an intermediate in the production of pharmaceuticals. Its unique properties can lead to the development of new materials with specific functionalities, enhancing drug efficacy and safety profiles .

Case Study 1: Anticancer Properties

A study investigated the effects of various indole derivatives on cancer cell lines. Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate demonstrated promising cytotoxic effects against A549 cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of indole derivatives. The study found that ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate exhibited significant activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Functional Group Analysis

Solubility and Bioavailability

- Ester vs. Carboxylic Acid (e.g., ) : The carboxylic acid derivative exhibits higher aqueous solubility due to ionizable groups, whereas the ethyl ester form (target compound) likely has better membrane permeability.

Biological Activity

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a synthetic compound derived from indole, which has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate has the molecular formula C₁₄H₁₇NO₃ and a molecular weight of approximately 247.29 g/mol. The synthesis typically involves a condensation reaction between indole derivatives and ethyl acetoacetate, often facilitated by a base such as sodium ethoxide in ethanol under reflux conditions.

Biological Activities

The biological activities of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate are primarily attributed to the indole moiety, which is known for its pharmacological properties. Below are some key areas of biological activity:

1. Anticancer Activity

Research indicates that compounds with indole structures can exhibit significant anticancer properties. For instance, related indole derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The specific activity of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate in this regard remains to be fully elucidated.

3. Anti-inflammatory Effects

Indole derivatives have been shown to possess anti-inflammatory properties. Compounds structurally related to ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate have demonstrated inhibition of inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory conditions .

The mechanism of action for ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate likely involves interactions with various biochemical pathways influenced by the indole structure. Indoles can modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.

Research Findings and Case Studies

A review of literature reveals several studies investigating similar indole derivatives:

| Study Reference | Biological Activity | Cell Line Tested | IC₅₀ Value |

|---|---|---|---|

| Anticancer | A549 | ~10 µM | |

| Anti-inflammatory | COX inhibition | IC₅₀ = 0.02–0.04 µM | |

| Antimicrobial | Various strains | Not specified |

These findings underscore the potential of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate as a candidate for further research in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1H-indole with ethyl 4-oxobutanoate derivatives via nucleophilic acyl substitution or condensation reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions may be used, depending on the substituent’s electronic profile .

- Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation .

Yield optimization requires iterative adjustment of stoichiometry, solvent, and temperature.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR verify indole proton environments (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅NO₃: calc. 245.1052) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to GHS classifications for analogous indole derivatives:

- PPE : Gloves (nitrile), lab coats, and safety goggles mitigate skin/eye exposure risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the indole moiety influence the compound’s reactivity in derivatization?

- Methodological Answer : The 2,3-dihydroindole group acts as an electron-rich aromatic system, enabling:

- Electrophilic substitution : Halogenation or nitration at the indole C5 position under mild acidic conditions .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to introduce biaryl motifs .

Computational modeling (e.g., DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Address contradictions (e.g., unexpected NMR shifts) via:

Q. What mechanistic hypotheses explain the compound’s potential bioactivity in neurological studies?

- Methodological Answer : Structural analogs (e.g., indole-pyrimidine hybrids) suggest:

- Enzyme inhibition : Competitive binding to kinase ATP pockets (e.g., JAK/STAT pathways) via indole interactions .

- Receptor modulation : Agonist/antagonist effects on serotonin receptors (5-HT) due to indole’s similarity to tryptamine .

Validate via in vitro assays (e.g., luciferase-based reporter systems) and in silico docking simulations .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.